3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O3S/c1-19-14-4-5-22-8-10(14)13(18-19)7-17-23(20,21)9-2-3-12(16)11(15)6-9/h2-3,6,17H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZSWYWXZBLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide is of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including findings from various studies, its mechanisms of action, and relevant data tables summarizing key research outcomes.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and bioactivity of the compound.
- Tetrahydropyrano-Pyrazole Moiety : This part of the molecule is crucial for its biological activity, particularly in cancer therapeutics.
- Benzenesulfonamide Group : Known for its role in various pharmaceutical applications, this group contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For example:
- In vitro Studies : Various pyrazole derivatives have shown significant cytotoxicity against cancer cell lines such as MCF7 and NCI-H460. The compound's structural analogs exhibited IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog 1 | MCF7 | 3.79 |
| Analog 2 | NCI-H460 | 12.50 |
| Analog 3 | SF-268 | 42.30 |
The proposed mechanism for the anticancer activity includes:
- Inhibition of Aurora-A Kinase : Some derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, which is critical in cell cycle regulation and cancer progression .
- Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells, contributing to their cytotoxic effects.
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide have demonstrated anti-inflammatory effects:
- IC50 Values : Some derivatives showed anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac sodium (54.65 µg/mL) .
Case Studies
- Study on Pyrazole Derivatives : A study by Huang et al. focused on N-(1-methyl-pyrazolyl)methyl derivatives which exhibited promising anticancer activity across multiple cell lines .
- Synthesis and Evaluation : Research conducted by Wang et al. synthesized various indolyl-substituted pyrazole derivatives and evaluated their anticancer properties through MTT assays on multiple cancer cell lines .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the pyrazole moiety have shown promising results against pancreatic cancer cells (SW1990 and AsPCl) with IC50 values indicating potent activity . The structural features contribute to enhanced interaction with cellular targets involved in cancer proliferation.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vivo studies demonstrated that it inhibits edema formation effectively, comparable to established anti-inflammatory drugs like celecoxib. The mechanism appears to involve selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Analgesic Activity
Analgesic evaluations have shown that this compound can significantly reduce pain responses in animal models. Its efficacy was assessed through acetic acid-induced writhing tests, where it exhibited superior analgesic effects compared to standard analgesics .
Case Study 1: Cancer Cell Line Evaluation
A study conducted on various synthesized pyrazole derivatives revealed that those with a para-fluorophenyl unit demonstrated the highest activity against MCF-7 breast cancer cells with an IC50 value of 15.6 µM. This highlights the potential of modifying substituents on the pyrazole ring to enhance anticancer activity .
Case Study 2: Inflammation Models
In a controlled experiment assessing anti-inflammatory effects, compounds similar to 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide showed up to 96% edema inhibition compared to celecoxib's 82%. This suggests that the compound could serve as a lead for developing new anti-inflammatory agents .
Comparative Data Table
| Property | Value | Comparison |
|---|---|---|
| Anticancer Activity (IC50) | MCF-7: 15.6 µM | Superior to gemcitabine |
| Anti-inflammatory Efficacy | Up to 96% edema inhibition | Comparable to celecoxib |
| Analgesic Activity | Significant reduction in pain | More effective than standard analgesics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Observations:
Core Structure Variations: The target compound’s tetrahydropyrano[4,3-c]pyrazole core differs from the dihydropyrano[2,3-c]pyrazole in 4af and the pyrazolo-pyrimidine-chromenone hybrid in . These variations influence conformational flexibility and binding interactions.
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The target’s chloro and fluoro substituents may enhance metabolic stability compared to the methoxy and phenyl groups in 4af . EWGs can also modulate electronic properties of the sulfonamide, affecting acidity (pKa) and hydrogen-bonding capacity.
- Lipophilicity : The methyl group on the pyrazole nitrogen in the target compound likely increases logP compared to 4af’s polar 4-methoxyphenyl substituent.
Synthetic Efficiency :
- The 28% yield of ’s compound reflects challenges in multi-step syntheses involving Suzuki coupling , whereas 4af’s 70% yield suggests a more optimized route .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Substitution at the pyrazole nitrogen (methyl vs. aryl groups) may influence target selectivity. For instance, bulky aryl groups (e.g., 4-methoxyphenyl in 4af) could sterically hinder interactions with enzyme active sites .
- The chloro and fluoro substituents in the target compound are favorable for optimizing pharmacokinetic properties, as seen in FDA-approved sulfonamide drugs (e.g., celecoxib).
- Biological Potential: Chromenone-containing analogs (e.g., ) are associated with kinase inhibition (e.g., cyclin-dependent kinases) due to their structural resemblance to ATP-binding motifs . The target compound’s lack of a chromenone system may redirect its activity toward non-kinase targets, such as carbonic anhydrases or GPCRs.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide, and how can intermediates be characterized?
- Methodology :
- Pyrazole ring formation : React hydrazine derivatives with carbonyl compounds under controlled temperatures (e.g., 60–80°C) to form the tetrahydropyrano-pyrazole core .
- Sulfonamide coupling : Introduce the sulfonamide group via reaction of a benzenesulfonyl chloride derivative with the pyrazole-alkylamine intermediate. Use triethylamine as a base in anhydrous DCM or THF .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyrazole formation | 65–75 | >90% |
| Sulfonamide coupling | 50–60 | >95% |
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chloro-4-fluoro benzene ring δ 7.2–7.8 ppm; pyrazole CH2 δ 3.4–4.1 ppm) .
- HRMS : Validate molecular weight (C₁₇H₁₆ClF₄N₃O₂S; calc. 396.84 g/mol) .
- X-ray crystallography : Optional for absolute stereochemistry confirmation (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the alkylation step?
- Experimental Design :
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for amine activation .
- Temperature effects : Test 0°C vs. room temperature to minimize side reactions (e.g., over-alkylation) .
- Catalyst use : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Data Contradictions :
- DMF may increase yield (70%) but complicate purification, while THF offers lower yield (55%) but higher purity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of the sulfonamide and pyrano-pyrazole moieties?
- Methodology :
- Analog synthesis : Replace the 3-chloro-4-fluoro benzene with 4-methoxy or 2-nitro groups to assess electronic effects on bioactivity .
- Biological assays : Test analogs against bacterial enzymes (e.g., carbonic anhydrase) to correlate substituent hydrophobicity with inhibition (IC₅₀) .
- Key Findings :
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 3-Cl,4-F | 12 ± 2 | 2.8 |
| 4-OCH₃ | 45 ± 5 | 1.9 |
| 2-NO₂ | >100 | 3.1 |
Q. How can computational methods (e.g., DFT, molecular docking) guide target identification for this compound?
- Approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic sites .
- Docking studies : Use AutoDock Vina to simulate binding to protease targets (e.g., SARS-CoV-2 Mpro) and validate with SPR binding assays .
- Contradictions :
- Docking may predict strong binding (ΔG = -9.5 kcal/mol), but SPR shows weaker affinity (KD = 1.2 µM) due to solvation effects .
Methodological Challenges & Solutions
Q. How to resolve low solubility in biological assays without altering core structure?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the pyrazole methyl group for in situ hydrolysis .
Q. What are common pitfalls in analyzing NMR spectra of this compound, and how to mitigate them?
- Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
